tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an indole ring system substituted with an amino group and a tert-butyl ester group.
Mechanism of Action
Target of Action
Tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate is an indole derivative. Indole derivatives are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, which have shown a broad spectrum of biological activities .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets. They interact with their targets, causing changes that can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives, the effects could be diverse .
Preparation Methods
The synthesis of tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Esterification: The final step involves the esterification of the indole derivative with tert-butyl bromoacetate under basic conditions to yield this compound.
Chemical Reactions Analysis
tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 2-(4-aminoindol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)9-16-8-7-10-11(15)5-4-6-12(10)16/h4-8H,9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIJLLAXPPJCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C(C=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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